molecular formula C13H22N2O2 B14775437 2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide

2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14775437
M. Wt: 238.33 g/mol
InChI Key: CJHOMXBKWMZJPV-UHFFFAOYSA-N
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Description

2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide is a complex organic compound that features a furan ring, an amino group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide typically involves the reaction of furan-2-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to ensure the stability of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets. The furan ring and amino group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)aniline: Similar structure but lacks the butanamide backbone.

    2-amino-N-(furan-2-ylmethyl)thiophene-3-carboxamide: Contains a thiophene ring instead of a furan ring.

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Features an indole ring in place of the butanamide backbone.

Uniqueness

2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide is unique due to its combination of a furan ring, an amino group, and a butanamide backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C13H22N2O2/c1-9(2)12(14)13(16)15(10(3)4)8-11-6-5-7-17-11/h5-7,9-10,12H,8,14H2,1-4H3

InChI Key

CJHOMXBKWMZJPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=CO1)C(C)C)N

Origin of Product

United States

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